1-Naphthyl ethanesulfonate

Description

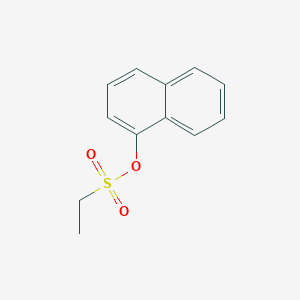

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

naphthalen-1-yl ethanesulfonate |

InChI |

InChI=1S/C12H12O3S/c1-2-16(13,14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |

InChI Key |

HWLRYEWWNVJBAZ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCS(=O)(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Naphthyl Ethanesulfonate Analogs

Reactivity of the Ethanesulfonate (B1225610) Group

The ethanesulfonate group, an ester of ethanesulfonic acid, serves as the primary site for several key chemical transformations. Its character as a leaving group and its potential to participate in redox and radical processes are central to its chemical profile.

The ethanesulfonate group is a competent leaving group, enabling nucleophilic substitution reactions at the carbon atom to which it is attached. Studies on 1- and 2-naphthylethyl arenesulfonates, which are structural analogs, provide insight into this reactivity.

Detailed research on the nucleophilic substitution reactions of 1- and 2-naphthylethyl arenesulfonates with nucleophiles such as anilines and benzylamines has been conducted. koreascience.kr These investigations show that the reaction rates are notably slower than those observed for the corresponding 2-phenylethyl arenesulfonate derivatives. koreascience.kr This difference in reactivity is attributed to a greater degree of positive charge stabilization at the alpha-carbon in the transition state by the phenyl ring compared to the naphthyl ring. koreascience.kr The mechanism for these reactions in naphthylethyl systems is largely similar to that of their phenylethyl counterparts, though the transition state is believed to form at an earlier stage along the reaction coordinate. koreascience.kr Further studies using deuterated nucleophiles indicate that the transition state in the naphthylethyl series is more sterically crowded than in the 2-phenylethyl system. koreascience.kr

Table 1: Qualitative Reactivity in Nucleophilic Substitution

| Substrate Family | Relative Reaction Rate | Mechanistic Notes |

| 1-Naphthylethyl Arenesulfonates | Slower | More sterically hindered transition state. koreascience.kr |

| 2-Phenylethyl Arenesulfonates | Faster | Greater positive charge stabilization by the phenyl ring. koreascience.kr |

The sulfur atom in the ethanesulfonate group is in a high oxidation state (+6) and can participate in redox reactions, although these are less common than substitution reactions. Information from analogous sulfonate compounds suggests potential pathways. For instance, related compounds like Disodium 2,2'-iminobis(ethanesulphonate) can be oxidized to form sulfonic acid derivatives or reduced to yield amine derivatives using standard reagents.

The ethanesulfonate moiety can also act as a reducing agent in specific contexts. Research has shown that related buffers containing the ethanesulfonic acid structure, such as MES [2-(4-morpholino)ethanesulfonic acid], can interact with phenoxyl radicals, leading to the reduction and regeneration of the original phenol. nih.gov This suggests that the ethanesulfonate group can donate electrons under certain oxidizing conditions. nih.gov Furthermore, electrochemical methods, which are inherently redox processes, have been developed for the synthesis of aryl sulfonates from phenols and sodium sulfinates, indicating the group's involvement in electron transfer processes. sioc-journal.cnnih.gov

Aryl sulfonates, including naphthalene (B1677914) derivatives, are known to undergo reactions involving radical intermediates. A notable example is the Smiles-type free radical rearrangement. rsc.orgacs.org In this reaction, an ipso-attack by an alkyl radical on the aromatic ring of an arenesulfonate can occur. rsc.org Studies have demonstrated that sulfonates derived from naphthalene show good synthetic utility in these rearrangements, which can be used to form arylethanols and arylethylamines. rsc.org The reaction's success is often dependent on the electronic nature of the aromatic system. rsc.org

Visible light-mediated photoredox catalysis has also emerged as a powerful tool for generating radicals, and this has been applied to reactions involving sulfonate-containing compounds. acs.org Additionally, cyclic voltammetry experiments conducted during the electrochemical synthesis of aryl sulfonates have provided evidence for the involvement of free radical species in the reaction mechanism. sioc-journal.cn

Table 2: Examples of Radical Reactions Involving Aryl Sulfonates

| Reaction Type | Description | Relevance to Naphthyl Analogs |

| Smiles-Type Radical Rearrangement | Intramolecular rearrangement initiated by a radical attack on the aromatic ring, leading to the migration of the aryl group. rsc.org | Naphthalene sulfonates are effective substrates for this transformation. rsc.org |

| Visible-Light Mediated Radical Generation | Use of a photocatalyst to generate radical species from precursors, which can then react with sulfonates. acs.org | This methodology has been applied to reactions involving aryl sulfonates. acs.org |

| Electrochemical Synthesis | Formation of aryl sulfonates via an electrochemical process where radical intermediates have been implicated. sioc-journal.cn | Provides a synthetic route where radical pathways are relevant. sioc-journal.cn |

Reactivity of the Naphthalene Core

The naphthalene ring system is an electron-rich aromatic core that readily undergoes electrophilic substitution reactions. The presence of the ethanesulfonate group modifies this reactivity through its electronic and steric effects.

The most fundamental aromatic transformation related to 1-Naphthyl ethanesulfonate is the sulfonation of naphthalene itself, which is the precursor to its corresponding acid and subsequent esters. The sulfonation of naphthalene is a classic example of a kinetically versus thermodynamically controlled reaction. stackexchange.comechemi.com When naphthalene reacts with concentrated sulfuric acid at lower temperatures (around 80°C), the primary product is naphthalene-1-sulfonic acid (the alpha-product). wordpress.com This is the kinetically favored product because the transition state leading to it is lower in energy, allowing for the formation of more resonance structures that preserve the aromaticity of the second ring. stackexchange.comechemi.com

However, if the reaction is carried out at a higher temperature (around 160°C), the major product becomes naphthalene-2-sulfonic acid (the beta-product). wordpress.com The 2-isomer is thermodynamically more stable due to reduced steric hindrance; the 1-isomer suffers from an unfavorable steric interaction between the bulky sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.comechemi.com Since sulfonation is a reversible reaction, heating the kinetic product allows it to revert to naphthalene and re-sulfonate to form the more stable thermodynamic product. stackexchange.comwordpress.com

Once the sulfonate group is attached to the naphthalene ring, it acts as a deactivating group for subsequent electrophilic aromatic substitutions due to its electron-withdrawing nature. google.com This makes further substitutions, such as alkylation or nitration, more difficult and influences the position of any incoming electrophile. wordpress.comgoogle.com

Table 3: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation

| Condition | Major Product | Product Type | Rationale |

| Low Temperature (~80°C) | Naphthalene-1-sulfonic acid | Kinetic | Lower activation energy, faster rate of formation. stackexchange.comwordpress.com |

| High Temperature (~160°C) | Naphthalene-2-sulfonic acid | Thermodynamic | Greater stability, less steric hindrance; reaction reversibility allows equilibration to the more stable product. stackexchange.comechemi.comwordpress.com |

The aromatic naphthalene core can be reduced through hydrogenation, typically requiring a catalyst. wikipedia.org This process converts the unsaturated aromatic system into a saturated or partially saturated cyclic system. While specific studies on the direct hydrogenation of this compound are not widely documented, the hydrogenation of other naphthalene derivatives is well-established. For example, 1-naphthyl ketones have been successfully hydrogenated to the corresponding secondary alcohols using transfer hydrogenation with a ruthenium(II) catalyst. nih.gov

The hydrogenation of aromatic compounds like naphthalene generally proceeds in a stepwise manner, with the reduction of the first double bond being the slowest, rate-determining step. wikipedia.org Catalysts such as palladium, platinum, or nickel are commonly employed for these transformations. wikipedia.org It is expected that the naphthalene ring of this compound could be similarly hydrogenated under appropriate catalytic conditions, potentially leading to tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, provided the ethanesulfonate group remains stable under the reaction conditions.

Compound Index

Radical Reactions of Naphthyl Intermediates

The photochemistry of 1-naphthylmethyl esters, considered analogs of this compound, provides significant insight into the radical reactions of naphthyl intermediates. cdnsciencepub.comresearchgate.net Upon photolysis, these esters can undergo a homolytic cleavage of the carbon-oxygen bond in the excited singlet state. cdnsciencepub.comresearchgate.netresearchgate.net This bond scission results in the formation of a radical pair, specifically the 1-naphthylmethyl radical and a corresponding acyloxy radical, contained within a solvent cage. cdnsciencepub.comresearchgate.net

The subsequent chemistry is largely dominated by the competition between processes occurring within this solvent cage. cdnsciencepub.com One major pathway for the radical pair is the decarboxylation of the acyloxy radical. researchgate.netresearchgate.net For instance, in the photolysis of 1-naphthylmethyl phenylacetate (B1230308) esters, the phenylacetyloxy radical can lose carbon dioxide to form a benzyl (B1604629) radical. This new radical pair (1-naphthylmethyl and benzyl) can then combine to form naphthylarylethanes. researchgate.net The efficiency of this in-cage radical process is highlighted by the excellent mass balance in these reactions, with only minor amounts of other radical-derived products detected. cdnsciencepub.com The use of cyclohexane (B81311) as a solvent has been shown to optimize the yields of these in-cage radical combination products. researchgate.net

The reaction of naphthyl radicals with other species, such as molecular oxygen, has also been studied theoretically. The 1-naphthyl radical reacts with O₂ in a barrierless addition to form a 1-naphthylperoxy radical. nih.gov This initial adduct is thermodynamically favorable and can undergo further reactions, such as eliminating an oxygen atom to yield a 1-naphthoxy radical, which can then decompose to an indenyl radical and carbon monoxide. nih.gov

Mechanistic Studies of Chemical Processes

Mechanistic studies are crucial for understanding the complex transformations that this compound analogs undergo. These investigations often involve identifying short-lived intermediates and analyzing the energetic factors that control reaction pathways. york.ac.uk

Elucidation of Reaction Pathways and Intermediates

The photolysis of 1-naphthylmethyl derivatives in polar solvents like methanol (B129727) reveals a fascinating competition between homolytic and heterolytic cleavage pathways. cdnsciencepub.comcdnsciencepub.com The primary event upon photoexcitation is often the homolytic cleavage of the C-O bond, generating a radical pair as described previously. cdnsciencepub.comresearchgate.net However, this radical pair exists as a key intermediate at a mechanistic crossroads.

Two competing pathways emerge from this radical pair:

Electron Transfer: An electron transfer can occur within the radical pair to form an ion pair, consisting of the 1-naphthylmethyl cation and a carboxylate anion. cdnsciencepub.comresearchgate.net This pathway is particularly significant and can dominate over other radical processes. researchgate.net The resulting ions are then trapped by the solvent; for example, in methanol, the 1-naphthylmethyl cation yields 1-naphthylmethyl methyl ether, and the anion is protonated to form the corresponding carboxylic acid. cdnsciencepub.com

Radical Decarboxylation: As mentioned, the acyloxy radical can undergo decarboxylation. cdnsciencepub.comresearchgate.net The rate of this process relative to the rate of electron transfer is a critical factor determining the final product distribution. researchgate.net

This mechanistic model is outlined in Scheme 1.

Scheme 1: Competing Pathways in the Photolysis of 1-Naphthylmethyl Esters

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 1-Naphthyl ethanesulfonate (B1225610) from reaction mixtures, environmental samples, or biological matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile, polar compounds like aryl sulfonates. Reversed-phase HPLC (RP-HPLC) is the most common modality for separating 1-Naphthyl ethanesulfonate.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a Synergi Hydro-RP or Discovery-C18 column, is used. nih.gov The separation mechanism is based on the hydrophobic interactions between the naphthalene (B1677914) moiety of the analyte and the stationary phase. A polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compound from the column. nih.govtecnofrom.com The gradient of the mobile phase can be adjusted to achieve optimal separation from other components in the sample. Detection is often accomplished using a UV detector, set at a wavelength where the naphthalene ring exhibits strong absorbance (e.g., 254 nm), or a fluorescence detector for enhanced sensitivity, as naphthalene derivatives are often fluorescent. nih.govtecnofrom.com The method's sensitivity can be in the nanomolar range, especially when combined with pre-concentration steps like solid-phase extraction (SPE). nih.gov

Table 1: Illustrative HPLC Conditions for Aryl Sulfonate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 4 µm | nih.gov |

| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) | nih.govtecnofrom.com |

| Flow Rate | 0.8 - 1.5 mL/min | nih.gov |

| Temperature | 25 - 30 °C | nih.govtecnofrom.com |

| Injection Volume | 10 - 20 µL | - |

| Detection | UV at 254 nm or Fluorescence (Ex/Em variable) | tecnofrom.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. The technique separates ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. uliege.be For an anionic compound like an ethanesulfonate, Capillary Zone Electrophoresis (CZE) is the preferred mode.

The analysis is conducted in a fused-silica capillary filled with a background electrolyte (BGE), such as a borate (B1201080) or phosphate (B84403) buffer. google.com To ensure the sulfonate group is deprotonated and the analyte carries a negative charge, the BGE is maintained at an alkaline pH, typically between 9 and 11. google.com When a high voltage is applied across the capillary, the anionic this compound migrates toward the anode (positive electrode) against the bulk electroosmotic flow (EOF), which is directed towards the cathode. This differential migration allows for its separation from neutral species and cations. Detection is commonly performed using a UV detector at a low wavelength (e.g., 200 nm). google.com CE is known for its rapid analysis times, minimal sample consumption, and high resolving power. nih.gov

Table 2: Representative Capillary Electrophoresis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused silica (B1680970), 50-75 µm internal diameter | uliege.begoogle.com |

| Background Electrolyte | Borate or Phosphate buffer | google.com |

| Buffer pH | 9.0 - 11.0 | google.com |

| Voltage | 20 - 30 kV | - |

| Temperature | 25 °C | uliege.be |

| Injection | Hydrodynamic or Electrokinetic | google.com |

| Detection | UV at 200 nm | google.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not the primary method for analyzing sulfonate salts due to their low volatility and thermal instability. Direct injection of this compound into a hot GC inlet would likely lead to decomposition rather than volatilization.

To make the analyte amenable to GC analysis, a chemical derivatization step is required. This process converts the polar, non-volatile sulfonate into a more volatile and thermally stable derivative. While specific derivatization protocols for this compound are not widely documented, a potential strategy could involve converting the sulfonic acid salt into a sulfonyl chloride, followed by esterification to produce a more volatile derivative. Alternatively, techniques like gas chromatography coupled with mass spectrometry (GC-MS) have been used for related compounds after appropriate sample preparation. nih.gov For instance, research has described the use of a 2-(1-naphthyl) ethyl-containing ethanesulfonate compound as a derivatizing reagent for iodide analysis by GC, highlighting the utility of naphthalene moieties in GC applications after chemical modification. airitilibrary.com

Table 3: Potential Gas Chromatography Approach (Post-Derivatization)

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Required to increase volatility (e.g., esterification) | - |

| Column | Fused silica capillary column (e.g., DB-5ms) | - |

| Carrier Gas | Helium or Hydrogen | - |

| Inlet Temperature | 250 - 280 °C | - |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | - |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques provide detailed information about the compound's molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR would be used to characterize this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthalene ring and the ethyl group. The seven aromatic protons of the naphthalene system would appear as a complex series of multiplets in the downfield region (typically δ 7.4-8.4 ppm). chemicalbook.com The ethyl group would exhibit two signals: a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons adjacent to the sulfonate group. Based on data for similar ethanesulfonate structures, these signals would likely appear in the δ 1.4-1.6 ppm and δ 3.2-3.9 ppm regions, respectively. acs.org

The ¹³C NMR spectrum would complement the ¹H data by showing signals for all unique carbon atoms in the molecule. This includes the ten carbons of the naphthalene ring and the two carbons of the ethyl group. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the ethanesulfonate moiety is attached to the naphthyl group.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|

| Naphthalene-H | 7.4 - 8.4 | Multiplets | chemicalbook.com |

| -CH₂-SO₃ | 3.2 - 3.9 | Quartet | acs.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. For a polar and ionic compound like this compound, Electrospray Ionization (ESI) is the preferred ionization method, typically operated in negative ion mode (ESI-). nih.gov

In negative-ion ESI-MS, this compound would be detected as the deprotonated molecule, [M-H]⁻ or as the corresponding anion [M]⁻ if it is a salt. This allows for the precise determination of its monoisotopic mass. google.com High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the chemical formula.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. A characteristic fragmentation pathway for aryl sulfonates is the cleavage of the C-S or S-O bonds. For this compound, expected fragmentation would include the loss of the sulfonate group (SO₃, 80 Da) or the entire ethanesulfonate side chain. This fragmentation pattern provides definitive structural evidence. uni-konstanz.de The combination of a chromatographic separation technique with mass spectrometry, such as LC-MS, provides a powerful tool for both quantification and confirmation. eurl-pesticides.eu

Table 5: Expected Mass Spectrometry Data for this compound

| Analysis | Ionization Mode | Expected m/z | Information Provided | Source |

|---|---|---|---|---|

| Full Scan MS | ESI- | [M-H]⁻ or [M]⁻ | Molecular Weight | nih.govgoogle.com |

| Tandem MS (MS/MS) | ESI- | Fragment ions (e.g., [M-H-SO₃]⁻) | Structural Confirmation | uni-konstanz.de |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that serves as a unique molecular "fingerprint". For this compound, key absorption bands are expected from the sulfonate group and the aromatic naphthalene ring. The sulfonate group (SO₃⁻) gives rise to strong, characteristic stretching vibrations. Specifically, new absorption bands at 1029 cm⁻¹ and 1085 cm⁻¹ can be assigned to the symmetric and asymmetric stretching vibrations of the O=S=O group, respectively. canada.ca Additional bands in the 1000-1250 cm⁻¹ range are also indicative of the sulfonate group's S-O bonds. polimi.it The presence of the naphthalene moiety is confirmed by aromatic C-H stretching vibrations typically observed between 3000-3100 cm⁻¹ and aromatic C=C stretching absorptions around 1590-1600 cm⁻¹. canada.cathermofisher.com

Raman Spectroscopy Raman spectroscopy is a complementary light-scattering technique that is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com It is highly effective for analyzing aromatic compounds in aqueous media, as the O-H bands of water produce a very weak Raman signal. thermofisher.commt.com For this compound, the aromatic C=C ring stretching modes of the naphthalene group are prominent, often appearing near 1600 cm⁻¹. thermofisher.comresearchgate.net The aromatic C-H stretch is also readily observed near 3050-3100 cm⁻¹. thermofisher.com Raman spectroscopy is particularly useful for identifying key molecular vibrations characteristic of sulfonates and their corresponding acids, allowing for detailed structural analysis even in hydrated states. researchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |

| Asymmetric O=S=O Stretch | FTIR | ~1085 | canada.ca |

| Symmetric O=S=O Stretch | FTIR | ~1029 | canada.ca |

| S-O Stretch | FTIR / Raman | 1000 - 1250 | polimi.it |

| Aromatic C=C Stretch | FTIR / Raman | 1590 - 1600 | canada.cathermofisher.comresearchgate.net |

| Aromatic C-H Stretch | FTIR / Raman | 3000 - 3100 | thermofisher.com |

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy techniques are highly valuable for the quantification of this compound, as the naphthalene ring system is an excellent chromophore and fluorophore.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. The conjugated pi-system of the naphthalene group in this compound results in characteristic UV absorption bands. Naphthalene itself has reported absorption maxima around 220 nm, 275 nm, and 312 nm. iarc.fr The presence of the ethanesulfonate group may cause slight shifts in these absorption maxima. This technique is often coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis, where detection is performed at a specific wavelength, such as 220 nm or 254 nm, to measure the concentration of the analyte as it elutes from the column. akjournals.com

Fluorescence Spectroscopy Fluorescence spectroscopy offers superior sensitivity and specificity compared to UV-Vis absorption because it measures the light emitted from an excited electronic state. biocompare.com The naphthalene moiety is naturally fluorescent. Naphthalene sulfonates typically show strong fluorescence with excitation wavelengths around 220-230 nm and emission wavelengths in the range of 330-380 nm. thermofisher.com This intrinsic fluorescence allows for highly sensitive detection in complex matrices, making it a preferred method for trace-level quantification when coupled with HPLC. biocompare.comthermofisher.com The large separation between the excitation and emission wavelengths (Stokes shift) minimizes background interference and enhances signal-to-noise ratios.

| Parameter | Technique | Typical Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | UV-Vis | ~220, ~275 | iarc.frakjournals.com |

| Excitation Maximum (λex) | Fluorescence | ~220 - 230 | thermofisher.com |

| Emission Maximum (λem) | Fluorescence | ~330 - 380 | thermofisher.com |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or radical ions. utexas.edu The ground state of this compound is a diamagnetic molecule with all electrons paired; therefore, it is not directly observable by ESR.

However, ESR spectroscopy is a powerful tool for studying the radical ions of this compound. These paramagnetic species can be generated through chemical or electrochemical reduction (forming an anion radical) or oxidation (forming a cation radical). utexas.edu For instance, upon UV irradiation, related naphthalene diimides have been shown to undergo one-electron reduction to form corresponding anion radicals, which are readily identified by ESR. researchgate.net Similarly, ESR studies have successfully characterized the naphthoxyl radicals generated from various naphthol precursors. rsc.org Analysis of the resulting ESR spectrum, specifically the hyperfine coupling constants, can provide detailed information about the electron spin distribution across the naphthalene ring system in the radical ion, offering insights into its electronic structure. rsc.orgrsc.org

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. researchgate.net For this compound, the need for derivatization depends on the analytical goal.

Due to the strong UV absorbance and fluorescence of the naphthalene moiety, derivatization to introduce a chromophore or fluorophore is generally unnecessary for detection purposes. researchgate.netgoogle.com However, derivatization may be employed to improve chromatographic behavior, such as retention time and peak shape, or to enhance stability.

While derivatization of the sulfonate group itself is challenging due to its chemical stability, strategies have been developed for sulfonate esters in general. One approach involves reacting the sulfonate ester with a nucleophile, such as sodium iodide, to form a more volatile or easily detectable derivative for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). americanpharmaceuticalreview.com For HPLC analysis, derivatization is less common for this class of compounds, as direct analysis by reversed-phase HPLC with UV or fluorescence detection is typically sufficient. wiley.com When necessary, derivatization might target the aromatic ring, although this is more common for analytes lacking an intrinsic chromophore.

Method Validation and Quantification Studies

To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). akjournals.comich.orgeuropa.eu A typical quantitative method, such as HPLC with UV or fluorescence detection, is validated for several key performance characteristics.

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or degradation products. akjournals.com

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of calibration standards. ich.org

Range : The concentration interval over which the method is demonstrated to be precise, accurate, and linear. ich.org

Accuracy : The closeness of the test results to the true value. It is often determined by analyzing samples with a known concentration (e.g., spiked matrix samples) and calculating the percent recovery. ich.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ich.org

Limit of Detection (LOD) : The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. ich.org

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. akjournals.comich.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. akjournals.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict molecular geometries, energies, and other properties. For 1-Naphthyl ethanesulfonate (B1225610), DFT calculations would be the primary tool to determine its most stable three-dimensional conformation and to compute a variety of its fundamental physicochemical properties.

DFT has been successfully applied to investigate other, more complex naphthyl derivatives, confirming that the method can produce results that are in good agreement with experimental data from techniques like X-ray crystallography. mdpi.comaphrc.org Such calculations can elucidate how the fusion of an extra ring into a molecule's core affects its thermal and geometrical parameters. mdpi.comaphrc.org In the case of 1-Naphthyl ethanesulfonate, DFT would provide the optimized molecular structure, bond lengths, bond angles, and dihedral angles, offering a precise picture of the spatial arrangement of the naphthalene (B1677914) ring relative to the ethanesulfonate group.

Table 1: Illustrative DFT-Calculated Parameters for a Molecule Like this compound (Note: The values below are hypothetical examples of typical DFT outputs and are not actual calculated values for this compound, as such specific data is not available in the cited literature.)

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. A lower energy indicates a more stable structure. | -950.123 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity and electronic excitation energy. mdpi.com | 6.3 eV |

| Dipole Moment | A measure of the net molecular polarity arising from its charge distribution. | 5.8 Debye |

Beyond basic energy and geometry, DFT calculations provide a detailed picture of the molecular orbitals (MOs), which is crucial for understanding a molecule's electronic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy and spatial distribution of the HOMO are related to the molecule's potential as an electron donor, while the LUMO characterizes its ability to act as an electron acceptor.

For this compound, analysis would likely show the HOMO localized primarily on the electron-rich naphthalene ring system, while the LUMO may also be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that helps predict the molecule's reactivity, kinetic stability, and the energy required for electronic transitions (which relates to its UV-Visible absorption). mdpi.com

Further analysis using methods like Natural Bond Orbital (NBO) theory would quantify charge distribution on each atom, revealing the polarity of bonds and identifying key donor-acceptor interactions within the molecule that contribute to its stability. In related amino[bis(ethanesulfonate)] compounds, NBO analysis has been used to determine how charge is distributed across nitrogen atoms in a diazo functional group. acs.org

Molecular Dynamics and Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. While quantum calculations often focus on a static, minimum-energy state, MD simulations provide insight into the dynamic behavior of a molecule in a realistic environment, such as in a solvent or interacting with a biological target. acs.orgmdpi.com

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and calculate the forces between all atoms to model their motion according to the laws of physics. Such simulations, performed on analogous sulfonated aromatic polymers and alkyl benzene (B151609) sulfonates, have provided detailed information on:

Solvation Structure: How water molecules arrange around the polar sulfonate group and the nonpolar naphthalene ring. acs.orgmdpi.com

Conformational Dynamics: The flexibility of the ethanesulfonate chain and its orientation relative to the rigid naphthalene group.

Transport Properties: The diffusion coefficient of the molecule in a solution, which is a key macroscopic property. mdpi.com

Intermolecular Interactions: How multiple this compound molecules might aggregate or how they would interact with ions or other solutes in the solution. acs.org

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations are instrumental in predicting how and where a molecule will react. The electronic structure information derived from DFT calculations can be used to compute reactivity descriptors that identify the most reactive sites in the molecule.

For an electrophilic attack on this compound, the most likely sites would be the positions on the naphthalene ring with the highest HOMO density, as these are the most nucleophilic centers. Conversely, for a nucleophilic attack, sites with a high positive charge and LUMO density would be targeted. Computational studies on the sulfonation of naphthalene have shown that the reaction proceeds via a concerted pathway involving a cyclic transition state. nih.govrsc.org A similar detailed mechanistic investigation could be performed for reactions involving this compound to predict energy barriers and reaction pathways.

Structure-Activity Relationship (SAR) and Ligand Design Principles

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are a cornerstone of modern SAR, where quantitative structure-activity relationship (QSAR) models use calculated molecular descriptors to predict the activity of new compounds. canada.cacir-safety.org

Although no specific SAR studies for this compound are reported in the search results, a framework can be proposed. If this compound were identified as a hit for a biological target, computational chemists would:

Calculate a range of molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, molecular shape, volume, lipophilicity).

Synthesize and test a series of analogues with systematic modifications.

Build a statistical model correlating the descriptors of the analogues with their measured biological activity.

A study on related naphthalene sulfonamides demonstrated this principle, where different substitutions on the core structure resulted in significantly different inhibitory activity against Leishmania tarentolae. rsc.org This highlights how subtle structural changes, which can be modeled computationally, lead to distinct biological outcomes.

Table 2: Conceptual SAR Table for Hypothetical Analogues of this compound (This table illustrates the principles of SAR and is not based on actual experimental data.)

| Modification to this compound | Predicted Effect on a Hypothetical Property (e.g., Lipophilicity) | Rationale |

| Add a hydroxyl (-OH) group to the naphthalene ring | Decrease | Increases polarity and hydrogen bonding potential. |

| Replace the ethyl (-CH2CH2-) linker with a propyl linker | Increase | Increases the size of the nonpolar hydrocarbon portion. |

| Add a nitro (-NO2) group to the naphthalene ring | Increase Polarity, Alter Electronics | The nitro group is a strong electron-withdrawing group, which would significantly alter the electronic properties of the naphthalene ring. |

| Replace 1-Naphthyl with 2-Naphthyl | Subtle change in shape and electronics | Isomeric position can affect how the molecule fits into a binding site, as seen in other complex molecules. rsc.org |

In Silico Spectroscopic Property Modeling

Computational methods can accurately predict various types of molecular spectra, serving as a powerful tool for structural verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.net For this compound, this would predict the entire NMR spectrum, helping to assign the experimental peaks to specific protons and carbons in the molecule. Such calculations have been successfully used to characterize other complex naphthyl and sulfonate ester derivatives. researchgate.netnih.govacs.org

Vibrational Spectroscopy (FT-IR, Raman): DFT calculations can compute the vibrational frequencies of a molecule. rsc.org These theoretical frequencies correspond to the stretching and bending modes of different functional groups (C-H, C=C, S=O, C-S) and can be directly compared with experimental FT-IR and Raman spectra to confirm the molecule's structure and bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. rsc.org This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic nature of the chromophore, which in this case is the naphthalene ring system.

These in silico spectroscopic methods provide a bridge between theoretical models and experimental reality, offering a deeper understanding of the molecule's fundamental properties.

Applications in Advanced Materials and Catalysis Research

Catalytic Roles and Functions

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of various catalysts. Although direct catalytic applications of 1-Naphthyl ethanesulfonate (B1225610) are not well-documented, research on other naphthalene derivatives provides insight into potential catalytic functions.

Scientific inquiry into the catalytic activities of naphthalene derivatives has revealed their potential in both homogeneous and heterogeneous systems. For instance, a naphthalene-based porous organic salt, NA-POS-1, has been synthesized and demonstrated to function as an efficient heterogeneous photocatalyst. This material facilitates the visible-light-driven oxidative coupling of amines by utilizing oxygen from the air. The efficacy of NA-POS-1 is attributed to its crystalline structure, porosity, and the extended π-conjugated system of the naphthalene units, which enhance visible-light absorption and charge transfer. rsc.org

In the realm of homogeneous catalysis, complexes involving naphthalene derivatives have also been explored. For example, gadolinium(III) catalysis has been successfully employed in a highly regio- and enantioselective dearomative [2π + 2σ] photocycloaddition reaction between naphthalene derivatives and bicyclo[1.1.0]butanes. This method allows for the synthesis of enantioenriched bicyclo[2.1.1]hexanes, which are valuable scaffolds in pharmaceutical chemistry. acs.org

The principles of organocatalysis and biocatalysis have been applied to reactions involving the naphthalene core, particularly for the synthesis of valuable derivatives.

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis for producing key naphthalene intermediates. A notable example is the production of 1-naphthol (B170400) through the whole-cell biocatalysis of naphthalene. nih.gov Research has utilized Escherichia coli expressing a variant of toluene (B28343) ortho-monooxygenase (TOM-Green) to oxidize naphthalene to 1-naphthol in a liquid-liquid biphasic system, which enhances product yield. nih.govresearchgate.net Further advancements have been made by engineering fungal aromatic peroxygenases to selectively convert naphthalene into 1-naphthol with high regioselectivity and turnover numbers, powered simply by catalytic amounts of hydrogen peroxide. upc.edu These biocatalytic routes are considered greener alternatives to conventional chemical methods, which often require harsh conditions and produce hazardous waste. researchgate.netnih.gov

Table 1: Examples of Biocatalytic Production of 1-Naphthol

| Biocatalyst System | Substrate | Product | Key Findings |

|---|---|---|---|

| E. coli expressing Toluene ortho-monooxygenase (TOM-Green) | Naphthalene | 1-Naphthol | Achieved an eightfold improvement in production in a biphasic system compared to an aqueous medium. nih.gov |

| Engineered Fungal Aromatic Peroxygenase | Naphthalene | 1-Naphthol | High regioselectivity (97%) and total turnover numbers of 50,000. upc.edu |

| Recombinant Pichia pastoris expressing Peroxygenase Variants | Naphthalene | Naphthalene-1,2-epoxide (intermediate) | The epoxide intermediate rearranges to form 1-naphthol. nih.gov |

Utilization as Synthetic Intermediates and Building Blocks

The naphthalene skeleton is a fundamental component in the synthesis of a wide array of complex organic molecules. Although the specific use of 1-Naphthyl ethanesulfonate as a synthetic intermediate is not extensively detailed in the literature, the well-established applications of related compounds, particularly 1-naphthol and various naphthalene sulfonic acids, underscore the synthetic value of this class of molecules.

1-Naphthol is a critical precursor in the chemical industry for the synthesis of numerous pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.comguidechem.comchemiis.com Its utility as a foundational building block is well-documented. nbinno.comriverlandtrading.com

In the pharmaceutical sector, 1-naphthol is a starting material for the synthesis of the antidepressant sertraline, the anti-protozoan therapeutic atovaquone, and the beta-blocker nadolol. wikipedia.org In the agrochemical industry, one of the most significant applications of 1-naphthol is in the production of the broad-spectrum carbamate (B1207046) insecticide, carbaryl. wikipedia.orgnbinno.com The synthesis involves the reaction of 1-naphthol with methyl isocyanate. nbinno.com Furthermore, 1-naphthol serves as an intermediate for plant growth regulators. bcpcpesticidecompendium.org

Table 2: Selected Pharmaceuticals and Agrochemicals Derived from 1-Naphthol

| Compound | Class | Application |

|---|---|---|

| Carbaryl | Carbamate Insecticide | Control of insect pests on a wide range of crops. wikipedia.orgnbinno.com |

| Nadolol | Beta-blocker | Treatment of hypertension and angina. wikipedia.org |

| Sertraline | Antidepressant (SSRI) | Treatment of major depressive disorder, OCD, and anxiety disorders. wikipedia.org |

| Atovaquone | Anti-protozoan | Treatment and prevention of Pneumocystis jirovecii pneumonia. wikipedia.orgchemicalbook.com |

Naphthalene sulfonates are integral to the production of a variety of specialty chemicals, a role that could potentially be fulfilled by this compound.

A major application of naphthalene sulfonates is in the formulation of superplasticizers, also known as high-range water reducers, for concrete. yolasite.comjufuchemtech.comkingsunchemical.comlignosulfonate.comgreenagrochem.com These are typically sodium salts of sulfonated naphthalene-formaldehyde condensates. jufuchemtech.comkingsunchemical.comvinatiorganics.com They act as powerful dispersants, improving the workability and strength of concrete by reducing the water-to-cement ratio. yolasite.comkingsunchemical.com

Furthermore, aminonaphthalenesulfonic acids are crucial intermediates in the synthesis of azo dyes. wikipedia.orgwikipedia.org For example, 1-amino-2-naphthol-4-sulfonic acid and 7-amino-4-hydroxynaphthalene-2-sulfonic acid are diazotized and coupled with various naphthalene derivatives to produce a wide range of acid dyes for textiles. ajol.infosemanticscholar.orgresearchgate.net Naphthalene sulfonates also find use as dispersing and wetting agents in the textile, pesticide, and photographic industries. neaseco.com

Development of Chemical Sensors and Indicators

The inherent fluorescence of the naphthalene ring makes its derivatives excellent candidates for the development of chemical sensors and indicators. nih.gov While there is no specific data on this compound in this context, numerous studies have demonstrated the utility of other naphthalene-based compounds as fluorescent chemosensors for detecting various analytes, particularly metal ions.

These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes significantly upon binding with the target analyte. For instance, naphthalene-derived Schiff base compounds have been designed to selectively detect metal ions such as Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺ in aqueous solutions. nih.govtandfonline.comrsc.orgtandfonline.com The design of these chemosensors leverages the photoinduced electron transfer (PET) process, which is modulated by the binding of the metal ion. mahendrapublications.com The high sensitivity and selectivity of these sensors make them suitable for applications in environmental monitoring and biological imaging. nih.gov

Table 3: Examples of Naphthalene-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Detection Limit | Key Feature |

|---|---|---|---|

| Naphthalene-derived Schiff base | Al³⁺ | 1.89 x 10⁻⁸ M | "Turn-on" fluorescence response, suitable for cell imaging. nih.gov |

| Naphthalene-derived Schiff base | Zn²⁺ | 1.91 x 10⁻⁶ M | 10-fold fluorescence enhancement, avoids interference from Cd²⁺. rsc.org |

| 2,7-dihydroxynaphthalene derivative | Cu²⁺ / Fe³⁺ | Not specified | Forms a 1:1 complex leading to fluorescence quenching. tandfonline.com |

| Naphthalene-based probe | Zn²⁺ | 0.33 µM | 8-fold fluorescence enhancement based on chelation-enhanced fluorescence (CHEF). tandfonline.com |

Environmental and Biodegradation Research

Naphthalenesulfonates are common constituents in industrial effluents, originating from their use as intermediates in the manufacturing of dyes, surfactants, and dispersants. ethz.chnih.gov Their presence in the environment has prompted extensive research into their fate, biodegradability, and potential for remediation. Aromatic compounds substituted with sulfonate groups are often resistant to biodegradation and, being highly water-soluble, can bypass conventional water treatment processes. nih.gov

The microbial degradation of naphthalenesulfonates has been a key area of investigation to understand how these persistent compounds can be broken down. Research has shown that the catabolic pathways for naphthalenesulfonates often merge with classical naphthalene metabolism following an initial desulfonation step. ethz.ch

The primary mechanism for aerobic bacterial degradation of monosulfonated naphthalenes is initiated by a dioxygenase enzyme. frontiersin.org This enzyme catalyzes the double hydroxylation of the aromatic ring that carries the sulfonate group, forming a dihydrodiol. frontiersin.org This intermediate is unstable and spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. ethz.chfrontiersin.org From this point, the degradation proceeds through established naphthalene catabolic pathways, such as the catechol or gentisate routes, breaking the compound down into central carbon metabolites. frontiersin.org

Several bacterial genera have been identified with the ability to carry out this desulfonation. Strains of Pseudomonas, for example, are well-documented for converting 1-naphthalenesulfonic acid into 1-naphthol. ethz.chd-nb.info Similarly, species of Arthrobacter and Comamonas have been isolated from tannery wastewater and shown to effectively degrade naphthalene-2-sulfonic acid as a sole carbon source. kent.ac.uk The enzymes responsible for general naphthalene degradation are often the same ones involved in naphthalenesulfonate metabolism. frontiersin.org

Table 1: Microorganisms and Key Processes in Naphthalenesulfonate Biodegradation

| Microorganism/Genus | Key Enzyme/Process | Degradation Product(s) | Reference(s) |

|---|---|---|---|

| Pseudomonas spp. | Dioxygenation / Sulfite Elimination | 1,2-Dihydroxynaphthalene | frontiersin.org, ethz.ch |

| Arthrobacter sp. | Desulfonation / Mineralization | Mineralized to CO2, H2O | kent.ac.uk |

| Comamonas sp. | Desulfonation | Metabolites (e.g., MW 174) | kent.ac.uk |

| Bjerkandera adusta (fungus) | Depolymerization | 2-Naphthalene sulfonic acid (from polymer) | researchgate.net |

| Pleurotus ostreatus (fungus) | Depolymerization | 2-Naphthalene sulfonic acid (from polymer) | researchgate.net, researchgate.net |

Phytoremediation, the use of plants to remove, contain, or render environmental pollutants harmless, is emerging as a promising and sustainable technology for addressing contamination by sulfonated aromatic compounds. nih.govnih.gov Many of these chemicals are poorly biodegradable and are not effectively removed by traditional wastewater treatment plants. nih.gov New processes utilizing higher plants, such as in constructed wetlands or hydroponic systems, are being developed to mitigate the environmental impact of these pollutants. nih.gov

The industrial growth in sectors like dyestuffs, pesticides, and pharmaceuticals has led to significant environmental pollution from various toxic and carcinogenic aromatic compounds. nih.gov Phytoremediation presents an efficient and cost-effective alternative to conventional physicochemical treatments for soil and water. nih.govresearchgate.net Research in this area focuses on selecting and optimizing plant species for the remediation of specific organic contaminants. nih.gov While studies specifically targeting this compound are not widely documented, the general principles of phytoremediation for sulfonated aromatics suggest its potential applicability.

Contributions to Polymer Science and Functional Materials

While this compound itself is not commonly cited as a primary monomer in polymer science, the broader class of naphthalene sulfonate derivatives has made significant contributions to the development of functional polymers and advanced materials. These materials are valued for their thermal stability, mechanical strength, and specific chemical properties imparted by the rigid naphthalene structure and the hydrophilic sulfonate groups.

One of the most commercially significant applications is the use of alkylnaphthalene sulfonate condensates with formaldehyde (B43269) as superplasticizers in concrete. wikipedia.org These polymers act as high-range water reducers, improving the flowability and workability of concrete without requiring excess water, which leads to higher strength and durability. wikipedia.org

In the realm of advanced functional materials, sulfonated naphthalene-based polymers are heavily researched for use as proton exchange membranes (PEMs) in fuel cells and water electrolysis. rsc.orgmdpi.com

Sulfonated Poly(arylene ether ketone)s (SNPAEKs): Researchers have synthesized SNPAEKs containing naphthalene units. The introduction of the rigid naphthalene structure into the polymer backbone enhances the mechanical toughness and chemical stability of the membranes. rsc.orgmdpi.com

Multi-Block Copolymers: Copolymers incorporating sulfonated poly(p-phenylene) hydrophilic blocks and naphthalene-containing hydrophobic blocks have been developed. These materials exhibit improved tensile strength and proton selectivity compared to industry-standard membranes, making them promising candidates for proton exchange membrane water electrolysis (PEMWE). mdpi.com

Sulfonated Polynaphthylimides: A new method for synthesizing sulfonated polynaphthylimides involves the postsulfonation of high-molecular-mass polymers. These materials are being investigated for their potential as proton-exchange membranes due to their high thermal stability and proton conductivity. researchgate.net

Furthermore, other naphthalene derivatives are being explored for various high-performance applications. Poly(1-naphthylamine) nanoparticles have been synthesized and show potential as electrode materials for supercapacitors and as photocatalysts for degrading organic dyes. mdpi.com Additionally, naphthalene-1,5-diamine-based chromophores have been synthesized and studied for their photovoltaic properties, suggesting their potential use as hole transport materials in solar cells. researchgate.net

Table 2: Applications of Naphthalene Sulfonate Derivatives in Polymer and Materials Science

| Derivative Class | Application | Key Properties | Reference(s) |

|---|---|---|---|

| Naphthalene Sulfonate Formaldehyde Condensates | Concrete Superplasticizers | Improves flowability, reduces water requirement | , wikipedia.org |

| Sulfonated Poly(arylene ether ketone)s | Proton Exchange Membranes | High mechanical strength, thermal stability | rsc.org |

| Naphthalene-based Multi-Block Copolymers | Proton Exchange Membranes (PEMWE) | High tensile strength, high proton selectivity | mdpi.com |

| Sulfonated Polynaphthylimides | Proton Exchange Membranes | High thermal stability, proton conductivity | researchgate.net |

| Poly(1-naphthylamine) | Supercapacitors, Photocatalysts | High specific capacitance, photocatalytic activity | mdpi.com |

| Naphthalene-1,5-diamine derivatives | Photovoltaic Materials | Hole transport properties | researchgate.net |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of sulfonate esters, including aryl and naphthyl derivatives, is a cornerstone of organic chemistry, traditionally relying on methods like the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com However, future research is pivoting towards more efficient, environmentally benign, and versatile synthetic strategies.

Novel approaches are continuously being developed to overcome the limitations of classical methods, which can involve hazardous reagents and challenging purification protocols. rsc.org Key areas for future exploration include:

Catalyst-Free and Solvent-Free Reactions: Methods using reagents like dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES) as alkoxysulfonylation agents offer a simple, scalable, and low-cost alternative that avoids expensive catalysts and ligands. tandfonline.com

Electrochemical Synthesis: Electro-oxidation represents a green and practical approach for creating arylsulfonate esters from phenols and sodium arenesulfinates. eurjchem.com Another electrochemical strategy enables the difunctionalization of alkenes to build β-alkoxyl sulfonate esters, using potassium metabisulfite (B1197395) as a sulfur dioxide source under mild, transition-metal-free conditions. researchgate.net

Advanced Catalysis: The use of unique catalysts, such as cupric oxide for the sulfonylation of alcohols and phenols, provides an efficient method under neutral conditions. researchgate.net Indium metal has also been shown to effectively catalyze the synthesis of sulfonic esters. eurjchem.com Organobismuth reagents offer an alternative pathway by facilitating a ligand coupling reaction between an aryl group and a sulfonyloxy group. clockss.org

Multicomponent Reactions: Visible-light-induced one-pot synthesis from arylazo sulfones, a sulfur dioxide surrogate (DABSO), and various alcohols presents a modern strategy to access a wide range of sulfonic esters with high yields under mild conditions. rsc.org

A comparison of traditional and emerging synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Sulfonate Esters

| Methodology | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Method | Alcohol, Sulfonyl Chloride, Amine Base | Widely used, well-established | eurjchem.com |

| Benign Approach | Aqueous Bases, Greener Solvents | Environmentally friendly, good to excellent yields | eurjchem.com |

| Electro-oxidation | Phenols, Sodium Arenesulfinates | Green chemistry, practical | eurjchem.com |

| Indium Catalysis | Alcohols, Sulfonyl Source | Mild and efficient | eurjchem.com |

| Organobismuth Reagents | Cyclic Organobismuth, Sulfonic Acids | Avoids pre-synthesis of sulfonyl chlorides | clockss.org |

| Visible-Light MCR | Arylazo Sulfones, DABSO, Alcohol, CuI | Mild conditions, high yields, one-pot reaction | rsc.org |

Expansion of Catalytic Applications

While often viewed as stable intermediates or protecting groups, sulfonate esters and their parent structures are finding expanding roles in catalysis. eurjchem.comresearchgate.net Their function as excellent leaving groups makes aryl and vinyl sulfonates valuable substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. eurjchem.comrsc.org

Future research is focused on designing novel catalyst systems that incorporate the sulfonate moiety as a key functional component:

Phosphine-Sulfonate Ligands: Ligands featuring a naphthalene (B1677914) bridge connecting a phosphine (B1218219) and a sulfonate group have been used to create highly active palladium and nickel catalysts. acs.orgacs.org These catalysts have demonstrated exceptional activity in ethylene (B1197577) polymerization, with some palladium complexes achieving rates among the highest reported. acs.org The unique electronic and steric properties conferred by the phosphine-sulfonate architecture are key to their performance.

Nitrogen-Sulfonate Ligands: Vanadium complexes bearing naphthalene-bridged nitrogen-sulfonate ligands have been synthesized as catalysts for ethylene/propylene copolymerization. mdpi.com These catalysts show higher activity, especially at elevated temperatures, and produce polymers with narrow molecular weight distributions, suggesting the presence of single active species. mdpi.com The ligand is believed to protect the vanadium center from deactivation. mdpi.com

Stabilization of Catalytic Clusters: Aryl sulfonate anions have been identified as weakly coordinating anions capable of stabilizing unique catalytic structures, such as aromatic triangular tri-palladium cations ([Pd₃]⁺). rsc.org This stabilization could enable the practical application of these novel metallic frameworks in catalytic reactions. rsc.org

Integration of Advanced Analytical Techniques

The need to detect and quantify sulfonate esters, particularly as potential genotoxic impurities (PGIs) in pharmaceuticals, has driven the integration of highly sensitive and specific analytical techniques. mdpi.comajptr.com While gas chromatography (GC) and liquid chromatography (LC) are foundational, future advancements will rely on their hyphenation with advanced mass spectrometry (MS) and innovative sample introduction methods. nih.govresearchgate.net

Key areas for development include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique has become a cornerstone for the simultaneous determination of multiple sulfonate esters without the need for derivatization. mdpi.comnih.gov Methods utilizing Atmospheric Pressure Chemical Ionization (APCI) and Multiple Reaction Monitoring (MRM) mode offer high specificity and sensitivity, with Limits of Quantitation (LOQ) well below the stringent limits required for PGIs. mdpi.comnih.govwiley.com

Direct Analysis Techniques: To minimize sample preparation and avoid the degradation of thermally labile sulfonate esters, direct analysis methods are being explored. nih.gov Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS) allows for the rapid screening of sulfonate esters directly from pharmaceutical ingredients, offering a significant increase in sample throughput. nih.gov

Advanced GC-MS Platforms: Modern GC-MS systems provide robust methods for quantifying trace levels of sulfonate esters. shimadzu.com Techniques such as Fast Automated Scan/SIM Type (FASST) allow for simultaneous scan and selected ion monitoring (SIM) measurements, enhancing both identification and quantification capabilities. shimadzu.com

Table 2 summarizes the performance of various advanced analytical methods for sulfonate ester analysis.

Table 2: Performance of Advanced Analytical Methods for Sulfonate Ester Determination

| Technique | Application | Key Features | Performance Metrics (Example) | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Simultaneous PGI analysis in APIs | APCI source, MRM mode, no derivatization | LOQ: <15 ng/mL (methanesulfonates), <2 ng/mL (benzenesulfonates) | mdpi.comnih.gov |

| HPLC-UV | PGI analysis in drug substance | Gradient elution, high selectivity | LOQ: 0.033 ppm | pnrjournal.com |

| AP/TD-EESI-MS | Rapid screening of APIs | Direct thermal desorption, ESI-MS | LOD: 0.1 ppm | nih.gov |

| GC-MS | PGI analysis in APIs | Spiked recovery testing | Recovery: 90.8% - 116.6% | shimadzu.com |

Synergistic Approaches with Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is an increasingly indispensable partner to experimental research on sulfonyl-containing compounds. eui.euresearchgate.net This synergy allows for a deeper understanding of molecular properties and reaction dynamics that can be difficult to probe through experimentation alone.

Future research will likely intensify the integration of these computational tools:

Predicting Molecular Properties: DFT calculations are used to model the geometric and electronic structures of naphthalene derivatives and sulfonate esters. ksu.edu.savulcanchem.com Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP) can be calculated to predict stability and reactive sites. vulcanchem.com

Elucidating Reaction Mechanisms: Computational studies can help unravel complex reaction mechanisms, such as the stereoselective outcomes of synthetic pathways. eurjchem.com By modeling transition states and reaction intermediates, researchers can gain insights that guide the optimization of reaction conditions.

Force Field Development: The extension of empirical force fields, like the CHARMM General Force Field (CGenFF), to include parameters for sulfonyl-containing groups (sulfones, sulfonamides, sulfonates) is crucial. eui.eu These validated force fields enable accurate molecular dynamics simulations of sulfonyl-containing molecules in biological systems, such as peptides and potential drug candidates. eui.eu

Drug and Materials Design: In medicinal chemistry, molecular docking and MD simulations are used to predict the binding affinity and interaction of sulfonyl-containing molecules with biological targets like enzymes. rjptonline.orgnih.govnih.gov In materials science, computational modeling helps predict the electronic and photophysical properties of novel naphthalene-based materials. rsc.org

Interdisciplinary Research Foci

The unique chemical and physical properties of naphthalene derivatives and sulfonate esters make them valuable scaffolds for interdisciplinary research, bridging chemistry with biology, medicine, and materials science. eurjchem.comrsc.orgthieme-connect.de

Promising interdisciplinary directions for future study include:

Medicinal Chemistry: Sulfonate esters and sulfonamides derived from naphthoquinone have been identified as potent inhibitors of the P2X7 receptor, a target for inflammatory diseases. mdpi.com Other sulfonyl derivatives are being investigated as antibacterial agents and enzyme inhibitors. researchgate.netnih.gov The naphthalene core itself is a privileged structure in drug discovery. rsc.org

Materials Science: Naphthalene diimides (NDIs), which can be synthesized from naphthalene precursors, are high-performance n-type organic materials. rsc.orgacs.org Their tunable photophysical properties make them ideal candidates for applications in organic electronics, electro-optical devices, and fluorescent sensors. rsc.orgacs.org Copolymers incorporating the 1,8-naphthalimide (B145957) structure can exhibit strong blue fluorescence and enhanced stability. rsc.org

Agrochemicals: The sulfonate ester moiety is a key structural feature in many agrochemicals. eurjchem.com Novel pyrimidine (B1678525) sulfonate esters have been synthesized and shown to possess both antibacterial and insecticidal activities, highlighting their potential for the development of new broad-spectrum pesticides. waters.com

Q & A

Q. What are the challenges in developing sensitive detection methods for this compound in complex matrices, and how can they be addressed?

- Methodological Answer : Matrix interference in biological samples (e.g., plasma) can be mitigated by immunoaffinity chromatography or molecularly imprinted polymers (MIPs). Enhance LC-MS sensitivity via derivatization (e.g., dansyl chloride) to improve ionization efficiency. For environmental samples, couple pressurized liquid extraction (PLE) with tandem MS to achieve sub-ppt detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.